Pentyl heptanoate

Volatility engineering Thermal process stability Flavor retention

Pentyl heptanoate (CAS 7493-82-5), also known as amyl heptanoate, is a medium-chain fatty acid ester with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol. It is a colorless to pale yellow liquid at ambient temperature, characterized by a fruity, unripe banana, ethereal, coconut, and lemon odor profile.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 7493-82-5
Cat. No. B1596170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl heptanoate
CAS7493-82-5
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OCCCCC
InChIInChI=1S/C12H24O2/c1-3-5-7-8-10-12(13)14-11-9-6-4-2/h3-11H2,1-2H3
InChIKeyPSQMUBJRXIGVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in most organic solvents
1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl Heptanoate CAS 7493-82-5: Technical Baseline for Flavor and Fragrance Procurement


Pentyl heptanoate (CAS 7493-82-5), also known as amyl heptanoate, is a medium-chain fatty acid ester with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol [1]. It is a colorless to pale yellow liquid at ambient temperature, characterized by a fruity, unripe banana, ethereal, coconut, and lemon odor profile [2]. The compound is soluble in most organic solvents, with ethanol solubility specified as 1 mL in 1 mL of 95% alcohol , and is practically insoluble in water [3]. It is recognized as a flavoring agent under FEMA GRAS No. 2073 [4] and JECFA No. 170 [5], with established specifications in authoritative food flavoring compendia [6].

Regulatory FEMA GRAS 2073, JECFA 170, FL No. 09.098
Odor Fruity, unripe banana, coconut, lemon
Solubility Soluble in ethanol, most organic solvents; practically insoluble in water

Why Pentyl Heptanoate Cannot Be Replaced by Generic C7 Esters in Formulations


Within the homologous series of heptanoate esters, systematic variation in the alcohol chain length produces distinct and functionally non-interchangeable compounds. The physicochemical properties—including boiling point, density, refractive index, and vapor pressure—shift predictably with increasing carbon number [1], directly affecting volatility profiles in fragrance applications and thermal stability during food processing. More critically, odor character and threshold perception are exquisitely sensitive to molecular structure; even single methylene unit differences in the alcohol moiety alter the olfactory impression from wine-like and grape (ethyl heptanoate) to fruity, waxy (methyl heptanoate) to the distinctive banana-coconut signature of the pentyl ester [2]. Regulatory identity is similarly fixed: pentyl heptanoate bears the specific identifiers FEMA 2073 [3], JECFA 170, and FL No. 09.098, none of which apply to its shorter- or longer-chain analogs. Consequently, substituting ethyl heptanoate (FEMA 2437) or hexyl heptanoate (no FEMA assignment) for pentyl heptanoate would constitute both a functional formulation deviation and a regulatory non-compliance in products adhering to positive lists.

Ethyl heptanoate delivers a grape/wine odor, not the tropical banana-coconut signature of pentyl heptanoate. Sensory target mismatch is categorical.
Shorter-chain heptanoate esters have lower boiling points and higher vapor pressures, altering thermal retention and fragrance longevity profiles.
Regulatory identity is fixed per FEMA/JECFA listing; substituting an analog not covered by the same positive-list entry constitutes a compliance deviation.

Pentyl Heptanoate: Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Differential: Pentyl Heptanoate vs. Ethyl Heptanoate

Pentyl heptanoate exhibits a significantly elevated boiling point relative to ethyl heptanoate, a property directly relevant to applications requiring thermal endurance. Pentyl heptanoate boils at 245°C (at 760 mmHg) , whereas ethyl heptanoate boils at 188-189°C under the same conditions . This 56-57°C difference is substantial and arises from the increased molecular weight and van der Waals interactions conferred by the longer pentyl alcohol chain.

Boiling Point Differential
Head-to-head
~56–57°C higher than ethyl heptanoate (245°C vs 188–189°C)
Supports thermal-process flavor retention
At 760 mmHg; verify compendial data for target matrix
Volatility engineering Thermal process stability Flavor retention

Density and Refractive Index Differentiation from Ethyl Heptanoate

The physical constants of pentyl heptanoate are distinctly offset from those of the lower-molecular-weight ethyl analog, providing unambiguous identity verification metrics. Pentyl heptanoate exhibits a density of 0.8623 g/mL at 25°C and a refractive index (n20/D) of 1.4263 . In contrast, ethyl heptanoate has a density of 0.868-0.870 g/mL at 25°C and a refractive index of 1.411-1.413 .

Density & Refractive Index
Head-to-head
n20/D +0.013–0.015 vs ethyl analog; density offset despite higher MW
Enables rapid identity verification without GC-MS
Routine QC checkpoints; 20–25°C standard conditions
Formulation rheology Quality control Identity verification

Odor Character Differentiation: Banana-Coconut Profile vs. Grape-Wine Profile

Pentyl heptanoate possesses a multi-faceted odor descriptor profile characterized as ethereal, fruity, unripe banana, coconut, and lemon [1]. This stands in qualitative contrast to ethyl heptanoate, whose odor is consistently described as wine-like, grape, and brandy [2]. The differential is not subtle—it represents a fundamentally different olfactory category (tropical fruit vs. vinous fruit) and dictates mutually exclusive application domains.

Odor Character
Head-to-head
Banana-coconut-lemon vs. grape-wine-brandy
Defines mutually exclusive tropical vs. vinous application domains
Consensus from FAO JECFA and FEMA odor descriptors
Sensory evaluation Flavor reconstitution Fragrance compounding

Vapor Pressure Differential: Reduced Volatility Relative to Ethyl Heptanoate

Pentyl heptanoate exhibits a vapor pressure of approximately 0.035 mmHg at 25°C (estimated) [1]. Ethyl heptanoate, by comparison, has a substantially higher vapor pressure of approximately 0.68 mmHg at 25°C . This approximately 19-fold difference in vapor pressure translates directly to a slower evaporation rate and longer-lasting olfactory presence for pentyl heptanoate at ambient temperatures.

Vapor Pressure
Head-to-head
~19-fold lower than ethyl heptanoate (0.035 vs 0.68 mmHg at 25°C)
Supports extended fragrance substantivity on skin/fabric
Estimated; confirm lot-specific volatility data
Volatility control Sustained release Fragrance longevity

Natural Occurrence Status and Its Regulatory Implications

Pentyl heptanoate has been identified as a naturally occurring constituent in Heracleum dissectum (a plant species) [1]. Ethyl heptanoate, while also naturally occurring in various fruits and fermented products, is not found in this particular botanical source. The natural occurrence of pentyl heptanoate establishes its eligibility for 'natural flavor' labeling under certain regulatory frameworks, provided the material is isolated from natural sources rather than synthesized.

Natural Occurrence
Reported
Identified in Heracleum dissectum; ethyl analog not reported in this source
Supports natural flavor labeling context
Source-specific; verify for intended regulatory framework
Natural flavor labeling Regulatory compliance Authenticity verification

Flash Point Elevation: Improved Handling Safety Profile Relative to Shorter-Chain Heptanoates

Pentyl heptanoate has a flash point of 98.89°C (210°F, TCC) [1]. Ethyl heptanoate, by comparison, has a significantly lower flash point of 66°C (151°F) . This 33°C higher flash point places pentyl heptanoate in a less restrictive flammability classification under many regulatory schemes, potentially reducing storage and handling compliance burdens.

Flash Point Elevation
Head-to-head
~33°C higher than ethyl heptanoate (98.89°C vs 66°C, TCC)
May reduce storage classification under certain regulatory schemes
Tagliabue closed cup; assess local fire code thresholds
Process safety Storage classification Hazardous materials compliance

Pentyl Heptanoate: High-Value Application Scenarios Based on Differentiated Evidence


Tropical Fruit Flavor Formulations Requiring Banana or Coconut Character

Pentyl heptanoate is specifically selected for flavor compositions targeting unripe banana, coconut, and tropical fruit profiles [1]. Its multi-faceted odor descriptor (ethereal, fruity, unripe banana, coconut, lemon) [2] cannot be replicated by ethyl heptanoate, which conveys a grape-wine character [3]. Formulators developing banana-flavored confectionery, coconut beverages, or tropical fruit emulsions should specify pentyl heptanoate to achieve the authentic sensory target. The compound is FEMA GRAS No. 2073 [4] and included in the FDA EAFUS database [5], confirming its regulatory acceptability for food applications.

Baked Goods and Thermally Processed Foods Requiring High-Boiling Flavor Components

The elevated boiling point of pentyl heptanoate (245°C) [1] relative to ethyl heptanoate (188-189°C) [2] makes it particularly suitable for baked goods, extruded snacks, and other food products subjected to thermal processing. In these applications, lower-boiling esters volatilize prematurely during heating, leading to flavor loss and inconsistent finished product quality. The approximately 56°C higher boiling point of pentyl heptanoate provides enhanced thermal retention, ensuring that the intended flavor note survives the manufacturing process and is perceptible in the final product. This property also supports applications in hard candy manufacture where high processing temperatures are encountered.

Fine Fragrance and Personal Care Products Requiring Extended Olfactory Longevity

Pentyl heptanoate's vapor pressure of 0.035 mmHg at 25°C [1]—approximately 19-fold lower than ethyl heptanoate's 0.68 mmHg [2]—positions it as a mid-to-base note component in fragrance compositions. This reduced volatility translates to slower evaporation and prolonged substantivity on skin or fabric. Perfumers formulating fine fragrances, body lotions, or hair care products where fragrance longevity is a performance criterion may select pentyl heptanoate over more volatile heptanoate esters to achieve extended scent duration. The compound is recommended for use in fragrance concentrates up to 8.0000% [3], confirming its established role in perfumery.

Processes with Flammable Liquid Storage Restrictions or Elevated Ambient Temperatures

In manufacturing facilities where flammable liquid storage is governed by flash point thresholds (e.g., facilities operating under NFPA or OSHA flammable liquid classifications), pentyl heptanoate's flash point of 98.89°C [1] may allow it to be stored under less restrictive conditions than ethyl heptanoate (flash point 66°C) [2]. The 33°C higher flash point reduces the compound's classification from a Class IC flammable liquid to a Class IIIA combustible liquid under certain regulatory schemes. For procurement professionals evaluating materials for facilities in warmer climates or without explosion-proof storage infrastructure, this safety differential may translate to tangible operational cost savings.

Application
Selection Property
Validation Focus
Tropical fruit flavor formulations
Odor character (banana, coconut, lemon)
Sensory profile match to target flavor archetype
Thermally processed foods
Elevated boiling point
Aroma retention during baking/extrusion
Fine fragrance & personal care
Low vapor pressure (mid-to-base note)
Longevity and substantivity on skin/fabric
Flammable liquid storage compliance
Higher flash point classification
Regulatory storage category and insurance review

Technical Documentation Hub

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